7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound classified within the pyrazolopyridine family. This compound features a unique bicyclic structure formed by the fusion of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 7th position and a methyl group at the 1st position of the pyrazole ring distinguishes this compound, contributing to its potential biological activities and applications in medicinal chemistry. Its molecular formula is with a molecular weight of 212.05 g/mol, and it is known for its relevance in drug discovery due to its diverse pharmacological properties .
The synthesis of 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves several key steps:
This multi-step synthetic route highlights the complexity involved in producing this compound while ensuring high purity and yield.
The molecular structure of 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine can be represented by its canonical SMILES notation: CN1C2=C(C=NC=C2C=N1)Br
. The InChI representation is InChI=1S/C7H6BrN3/c1-11-7-5(3-10-11)2-9-4-6(7)8/h2-4H,1H3
.
These structural characteristics underline its classification as a bicyclic heterocycle, which is essential for its biological activity .
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions that expand its utility in synthetic chemistry:
These reactions demonstrate the versatility of 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine in chemical synthesis and medicinal chemistry.
The mechanism of action for 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific biological targets, particularly enzymes and receptors. It has been noted for its ability to inhibit certain kinases by binding to their active sites. This inhibition disrupts phosphorylation processes critical for cell signaling pathways, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells .
The detailed understanding of this mechanism is vital for developing therapeutic strategies targeting various diseases.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 7-bromo-1-methylpyrazolo[4,3-c]pyridine |
InChI | InChI=1S/C7H6BrN3/c1-11... |
InChI Key | IXJFQEOWAIOUQH-UHFFFAOYSA-N |
Melting Point | Not specified |
Solubility | Not specified |
These properties provide essential insights into how this compound behaves under various conditions and its potential applications in scientific research .
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine has several notable applications:
The versatility of this compound underscores its significance in both academic research and industrial applications.
Traditional synthetic routes to 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involve sequential heterocycle construction followed by bromination and methylation. The most widely documented approach adapts the Huisgen indazole synthesis to pyridine systems, where a key pyridine intermediate undergoes diazotization and cyclization. A representative method starts with N-(4-bromo-2-methylpyridin-3-yl)acetamide (1), which is treated with isopentyl nitrite in toluene under acidic conditions (acetic anhydride/potassium acetate) at 85°C for 4 hours. This one-pot reaction generates the pyrazole ring via in situ diazonium salt formation and cyclization, yielding the bicyclic core with bromine already positioned at the equivalent C7 position. Subsequent N-methylation using methyl iodide in DMF completes the synthesis [4] [9].
A significant limitation of this approach is low regioselectivity and modest yields (typically 17–20%), attributed to competing decomposition pathways and the formation of regioisomeric byproducts. Purification requires silica column chromatography with methanol/dichloromethane (3:97) eluents, complicating scale-up. The reaction mechanism proceeds through a diazo intermediate that undergoes electrophilic cyclization, where the electron-withdrawing acetamide group directs ring closure to the [4,3-c] isomer rather than the [3,4-b] isomer [4] [7].
Table 1: Traditional Annulation Reaction Optimization
Reaction Step | Conditions | Yield | Limitations |
---|---|---|---|
Diazotization/Cyclization | Isopentyl nitrite, Ac₂O, KOAc, Toluene, 85°C, 4h | 17.35% | Low yield, regioisomer formation |
N-Methylation | CH₃I, NaH, DMF, 0°C to rt | 75–85% | Over-alkylation risks |
Final Purification | Silica chromatography (MeOH:DCM = 3:97) | - | Solvent-intensive, low scalability |
Modern methodologies leverage transition metal catalysis to improve efficiency and regiocontrol. A high-yielding route involves palladium-catalyzed heteroannulation of alkynes with functionalized pyrazole precursors. Starting from 4-iodopyrazole derivatives, Sonogashira coupling with terminal alkynes installs alkyne substituents, followed by copper(I)-mediated cyclization to form the pyridine ring. Bromination at C7 is achieved using N-bromosuccinimide (NBS) in acetonitrile at 60°C, exploiting the electron-rich C7 position activated by the fused pyrazole [7] [8].
An alternative catalytic approach employs hydrazine-mediated cyclization of functionalized fluoroacetylpyridines. For example, 2-bromo-5-fluoro-acetylpyridine (2) reacts with hydrazine in ethylene glycol at 120°C for 3.5 hours under sealed conditions, achieving near-quantitative conversion (99% yield) to the pyrazolo[4,3-c]pyridine core. The reaction proceeds via hydrazone formation followed by intramolecular nucleophilic aromatic substitution (SNAr), where fluoride acts as a leaving group. This method is highly scalable (>250 g demonstrated) and avoids transition metals, though it requires careful temperature control to suppress dimerization [7].
Table 2: Catalytic Cyclization Performance Comparison
Method | Catalyst/Reagent | Yield | Advantages |
---|---|---|---|
Pd/Cu-Alkyne Annulation | Pd(PPh₃)₄, CuI | 65–75% | Broad alkyne scope, modular R-groups |
Hydrazine Cyclization | NH₂NH₂, Ethylene glycol | 99% | Metal-free, high scalability |
NBS Bromination | NBS, CH₃CN | 88% | Regioselective C7 functionalization |
C7 Bromination is critical for further functionalization via cross-coupling. Electrophilic bromination using NBS achieves high C7 selectivity due to the inherent electronic bias of the pyrazolo[4,3-c]pyridine ring. Computational studies (Fukui function analysis) confirm the C7 position exhibits the highest nucleophilic character (f⁻ = 0.067) in 1H-pyrazolo[4,3-c]pyridines, making it 8–10× more reactive than C5 or C6 positions. Optimal conditions use 1.1 equivalents of NBS in DMF at 80°C for 18 hours, yielding 84% monobrominated product with <10% dibromide formation. Electron-donating C4 substituents (e.g., methylsulfonamide) further enhance C7 selectivity by increasing electron density at adjacent positions [1] [8].
N1-Methylation must overcome competing N2-alkylation inherent to NH-pyrazoles. This is resolved through two strategies:
Bromine migration is negligible under these conditions due to the stability of the C-Br bond in electron-deficient heterocycles [1] [5].
Solid-phase synthesis enables rapid library generation of analogs for drug discovery. The most effective strategy anchors 4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (3) to Wang resin via esterification. Subsequent on-resin transformations include:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2